
Potassium 4-hydroxynaphthalen-1-YL sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-hydroxynaphthalen-1-YL sulfate, also known as potassium 1-hydroxy-4-naphthol sulfate, is a chemical compound with the molecular formula C10H7KO5S. It is a pale-brown solid that is used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-hydroxynaphthalen-1-YL sulfate typically involves the sulfonation of 4-hydroxynaphthalene followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For instance, the sulfonation can be carried out using sulfuric acid, and the resulting sulfonic acid is then neutralized with potassium hydroxide to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 4-hydroxynaphthalen-1-YL sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form naphthols and other reduced products.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens, acids, and bases under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, naphthols, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium 4-hydroxynaphthalen-1-YL sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of potassium 4-hydroxynaphthalen-1-YL sulfate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific context. The hydroxyl group and the sulfate moiety play crucial roles in its reactivity and interaction with other molecules. The compound can participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Potassium hydrogen sulfate: Used as a catalyst in organic reactions and has similar sulfate functionality.
Amidoalkyl naphthols: These compounds share the naphthol core structure and are used in similar synthetic applications
Uniqueness: Potassium 4-hydroxynaphthalen-1-YL sulfate is unique due to its specific combination of hydroxyl and sulfate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns and stability .
Eigenschaften
Molekularformel |
C10H7KO5S |
|---|---|
Molekulargewicht |
278.32 g/mol |
IUPAC-Name |
potassium;(4-hydroxynaphthalen-1-yl) sulfate |
InChI |
InChI=1S/C10H8O5S.K/c11-9-5-6-10(15-16(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
BHGORACDAWGRSQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



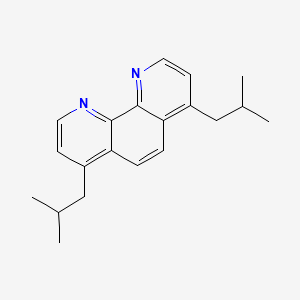
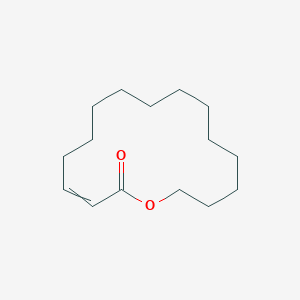
![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)
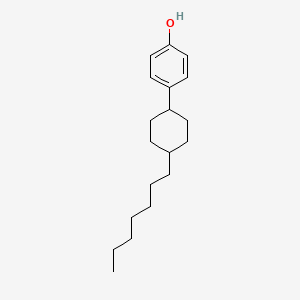
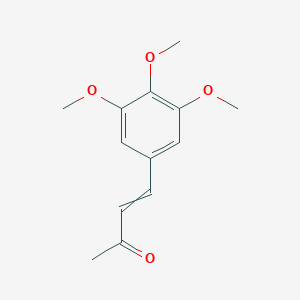
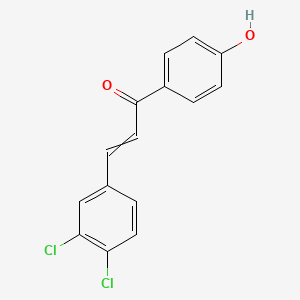
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)


![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)

![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
